Cesium bicarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

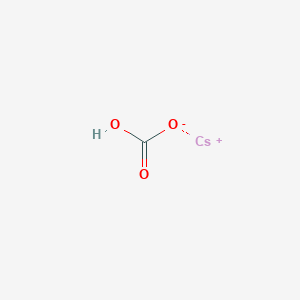

Structure

3D Structure of Parent

Properties

CAS No. |

15519-28-5 |

|---|---|

Molecular Formula |

CH2CsO3 |

Molecular Weight |

194.930 g/mol |

IUPAC Name |

cesium;hydrogen carbonate |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

UHKPOGGUWJGGID-UHFFFAOYSA-N |

SMILES |

C(=O)(O)[O-].[Cs+] |

Isomeric SMILES |

C(=O)(O)[O-].[Cs+] |

Canonical SMILES |

C(=O)(O)O.[Cs] |

Other CAS No. |

15519-28-5 29703-01-3 |

Pictograms |

Irritant |

Related CAS |

29703-01-3 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Cesium Bicarbonate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CsHCO₃). It includes quantitative data, detailed experimental protocols for its synthesis, and a review of its applications, particularly in research and development. This document is intended to serve as a foundational resource for professionals working with this versatile inorganic compound.

Core Physicochemical Properties

This compound is a white, crystalline, and hygroscopic solid known for its high solubility in water.[1] Its chemical behavior is largely defined by the properties of the large, highly electropositive cesium cation (Cs⁺) and the bicarbonate anion (HCO₃⁻).[1]

Physical Data Summary

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | CHCsO₃ | [1][2][3] |

| Molar Mass | 193.92 g/mol | [1][2][4] |

| Appearance | White crystalline aggregates | [1][4] |

| Melting Point | 175°C (with decomposition) | [1][2][5] |

| Solubility in Water | 67.77 g/100 mL at 20°C | [1][6] |

| CAS Number | 15519-28-5, 29703-01-3 | [1][2][3] |

Chemical Characteristics

Basicity: Like other alkali metal bicarbonates, this compound acts as a weak base.[1] However, in organic synthesis, the cesium cation plays a unique and influential role in reaction pathways, a phenomenon often termed the "cesium effect".[1][7] This effect is attributed to the large ionic radius and low charge density of the Cs⁺ ion, which results in weaker ion pairing with anionic reactants in solution.[7] This leads to a more "naked" and, therefore, more reactive anion, enhancing nucleophilicity and improving overall reaction efficiency and yields compared to other alkali metal salts.[7]

Purity: The purity of this compound is critical for ensuring experimental reproducibility, especially in sensitive catalytic systems.[7] Trace impurities can act as catalyst poisons, leading to inconsistent results, slower reaction rates, and lower yields.[7] For applications in catalysis, particularly those involving palladium, using high-purity this compound (≥99.9%) is strongly recommended to minimize variability.[3][7]

Crystal Structure

This compound crystallizes in a monoclinic system with the space group P2₁/c.[8] This structure is characterized by three unequal axes with one oblique angle.[8] The bicarbonate anions (HCO₃⁻) are linked into dimers through hydrogen bonds. These dimers are then arranged in a three-dimensional network, with the cesium cations (Cs⁺) situated in the cavities, interacting with multiple oxygen atoms from the surrounding bicarbonate anions.[8]

Synthesis and Chemical Reactivity

Synthesis Pathways

This compound is typically synthesized via the carbonation of cesium salts. The two primary laboratory and industrial routes involve cesium carbonate and cesium hydroxide.[1]

-

From Cesium Carbonate: The most common method involves bubbling carbon dioxide through a concentrated aqueous solution of cesium carbonate.[1][2][5]

-

Reaction: Cs₂CO₃ + CO₂ + H₂O → 2 CsHCO₃[1]

-

-

From Cesium Hydroxide: Alternatively, it can be prepared by reacting a solution of cesium hydroxide, often in 80% ethanol, with carbon dioxide, which causes the this compound to precipitate.[1][2][5]

-

Reaction: CsOH + CO₂ → CsHCO₃[1]

-

Experimental Protocols

The following protocols describe standard laboratory procedures for the synthesis of this compound and its subsequent conversion to cesium carbonate. Adherence to safety protocols, including the use of personal protective equipment, is mandatory.

Protocol: Synthesis from Cesium Carbonate

Objective: To synthesize this compound from cesium carbonate via aqueous carbonation.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Deionized water

-

Carbon dioxide (CO₂) gas cylinder with regulator

-

Reaction vessel (e.g., three-necked flask)

-

Gas dispersion tube (sparger)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Prepare a concentrated aqueous solution of cesium carbonate in the reaction vessel.

-

Submerge the gas dispersion tube into the solution and begin stirring.

-

Bubble carbon dioxide gas through the solution at a steady rate. [1]4. Continue the carbonation process. The less soluble this compound will begin to precipitate out of the solution.

-

Once precipitation is complete, cease the gas flow and stirring.

-

Isolate the solid product by vacuum filtration.

-

Wash the product with a small amount of cold deionized water to remove any unreacted cesium carbonate. [1]8. Dry the final product under vacuum to obtain pure this compound. [1]

Protocol: Synthesis from Cesium Hydroxide

Objective: To synthesize this compound via the precipitation method from cesium hydroxide.

Materials:

-

Cesium hydroxide (CsOH)

-

80% Ethanol solution

-

Carbon dioxide (CO₂) gas

-

Reaction vessel with a gas inlet tube

-

Filtration apparatus

Procedure:

-

Prepare an 80% ethanol solution of cesium hydroxide in the reaction vessel. [5]2. Introduce carbon dioxide gas into the solution through the gas inlet tube. [5]3. this compound will precipitate out of the ethanol solution due to its lower solubility.

-

Collect the precipitate by filtration.

-

Wash the product with ethanol to remove any residual reactants. [1]6. Dry the final product thoroughly.

Applications in Research and Drug Development

While cesium carbonate is more common, this compound serves as a valuable alternative or precursor in several advanced applications. [6][7]

Organic Synthesis and Catalysis

This compound is employed as a base in a variety of catalytic reactions, often where milder basicity is required to prevent side reactions with sensitive functional groups. [7] Key Applications:

-

Palladium-catalyzed reactions: Used in hydroxycarbonylation of aryl halides. * Nickel-catalyzed reactions: Facilitates the hydroarylation of unactivated alkenes with arylboronic acids. * Regioselective Alkylations: Enables the selective 4-alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.

Materials Science and Pharmaceutical Development

-

Precursor for Advanced Materials: this compound is a key starting material for producing high-purity cesium carbonate, which is used in the fabrication of perovskite solar cells and other cesium-based materials for electronics and sensors. [3][9]* Drug Formulation: In pharmaceutical development, it can play a role in drug formulation processes, particularly in stabilizing active pharmaceutical ingredients (APIs) and enhancing their solubility. [3]* Analytical Chemistry: It serves as a reagent and a component of buffer solutions to maintain stable pH levels in biochemical experiments, which is crucial for enzyme activity. [3]* Carbon Capture and Utilization (CCU): The reversible reaction between cesium carbonate and CO₂ to form this compound is being explored for CO₂ capture from flue gas and ambient air. [10]

Safety, Handling, and Storage

Safety Precautions:

-

Causes serious eye irritation. [11]* Avoid contact with skin, eyes, and clothing. [12][13]* Handle in a well-ventilated area to avoid the formation and inhalation of dust. [11][12]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [11] First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention. [11]* Skin: Wash off with soap and plenty of water. [11]* Inhalation: Move the person to fresh air. [13]* Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting. [13] Storage:

-

This compound is hygroscopic and readily absorbs moisture from the air. [1][7]* Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [12][14]Proper storage is essential to maintain the compound's purity and reactivity. [7]

References

- An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Bicarbon

- How is this compound Prepared and Used? (n.d.). Guidechem.

- Cesium bicarbon

- This compound Safety D

- This compound - Physico-chemical Properties. (2024). ChemBK.

- Material Safety Data Sheet - Cesium Bicarbon

- This compound, PURE, 99.

- Cesium bicarbon

- CAS 29703-01-3: Cesium bicarbon

- Cesium bicarbon

- The Impact of this compound Purity on C

- Caesium carbon

- Caesium bicarbon

- Cesium carbonate Safety D

- Application Notes and Protocols: this compound in Materials Science and Nanotechnology. (2025). Benchchem.

- Application Notes and Protocols for this compound in CO2 Capture and Utiliz

- An In-depth Technical Guide to the Crystal Structure of Cesium Bicarbon

- Cesium hydrogencarbon

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound, PURE, 99.9% Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. aksci.com [aksci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Cesium Bicarbonate

This guide provides an in-depth exploration of the synthesis and characterization of cesium bicarbonate (CsHCO₃), a compound of increasing interest in specialized areas of chemical research, catalysis, and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a narrative built on established scientific principles, detailing not just the methodologies but also the underlying rationale for procedural choices.

Section 1: Physicochemical Properties and Safety Considerations

This compound is a white, crystalline, and hygroscopic solid.[3][4] Its high solubility in water is a key characteristic, influencing its synthesis and handling.[3][5] A summary of its fundamental properties is presented below.

| Property | Value |

| Molecular Formula | CHCsO₃ |

| Molar Mass | 193.92 g/mol [3] |

| Appearance | White crystalline aggregates[3][4] |

| Melting Point | 175°C (with decomposition)[3] |

| Solubility in Water | 67.77 g/100 mL at 20°C[6] |

| CAS Number | 15519-28-5, 29703-01-3[3][4] |

Safety Precautions: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[7] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[7][8] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place.[8][9]

Section 2: Synthesis of this compound

The synthesis of this compound is primarily achieved through the carbonation of cesium salts. The choice between the two primary precursors, cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH), depends on factors such as starting material availability, desired purity, and reaction scale.

Synthesis from Cesium Carbonate

This is the most common and straightforward method, involving the reaction of an aqueous solution of cesium carbonate with carbon dioxide.[3][10] The reaction proceeds as follows:

Cs₂CO₃ + CO₂ + H₂O → 2CsHCO₃

The equilibrium of this reaction is driven towards the formation of this compound by the continuous bubbling of CO₂ gas through the solution, which often leads to the precipitation of the less soluble bicarbonate salt.

Experimental Protocol: Synthesis of this compound from Cesium Carbonate

Objective: To synthesize this compound via the carbonation of an aqueous cesium carbonate solution.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube and a mechanical stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Cold deionized water (for washing)

-

Vacuum oven

Procedure:

-

Prepare a concentrated solution of cesium carbonate in deionized water in the reaction vessel.

-

Begin vigorous stirring of the solution.

-

Introduce a steady stream of carbon dioxide gas through the gas inlet tube, ensuring it bubbles through the solution.

-

Continue the carbonation process. The precipitation of white, crystalline this compound will be observed. The reaction is typically continued until precipitation is complete.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected precipitate with a small amount of cold deionized water to remove any unreacted cesium carbonate.

-

Dry the purified this compound under vacuum at a low temperature to prevent thermal decomposition.

Synthesis from Cesium Hydroxide

An alternative route involves the direct neutralization of a cesium hydroxide solution with carbon dioxide.[3][10] This method is particularly useful when high purity is desired, as the reaction is a direct combination of an acid gas with a strong base.

CsOH + CO₂ → CsHCO₃

A key consideration in this synthesis is the solvent system. Using an 80% ethanol solution can facilitate the precipitation of this compound, which is less soluble in this medium than in pure water.[3][5]

Experimental Protocol: Synthesis of this compound from Cesium Hydroxide

Objective: To synthesize this compound by reacting cesium hydroxide with carbon dioxide.

Materials:

-

Cesium hydroxide (CsOH)

-

80% Ethanol solution

-

Carbon dioxide (CO₂) gas

-

Reaction vessel with a gas inlet tube

-

Filtration apparatus

-

Ethanol (for washing)

Procedure:

-

Prepare a solution of cesium hydroxide in an 80% ethanol solution and place it in the reaction vessel.[3]

-

Introduce carbon dioxide gas into the solution.[3]

-

This compound will precipitate out of the solution due to its lower solubility in the ethanol-water mixture.

-

Collect the precipitate by filtration.

-

Wash the product with ethanol to remove any residual reactants.

-

Dry the final product under vacuum.

Section 3: Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of synthesized this compound, ensuring its identity and purity. The primary challenge is distinguishing it from its precursor, cesium carbonate, and its thermal decomposition product.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for the qualitative identification of the bicarbonate anion (HCO₃⁻) and for detecting the presence of carbonate (CO₃²⁻) and water as impurities.[11][12] The bicarbonate ion has several characteristic vibrational modes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(C=O) asymmetric stretch | ~1635 | Strong absorption from the asymmetric stretching of the C=O bond.[12] |

| ν(C-O) symmetric stretch | ~1360 - 1340 | A distinct peak corresponding to the symmetric stretching of C-O bonds.[12] |

| δ(O-C-O) in-plane bend | ~830 - 840 | A weaker absorption band from the in-plane bending of the O-C-O angle.[12] |

| γ(O-C-O) out-of-plane bend | ~680 - 700 | Another weaker band due to the out-of-plane bending of the bicarbonate ion.[12] |

The presence of a strong absorption band around 1450 cm⁻¹ would indicate the presence of a carbonate impurity.[12]

Experimental Protocol: FTIR Analysis

Objective: To obtain the infrared spectrum of the synthesized this compound to confirm the presence of the bicarbonate anion and assess for carbonate impurities.

Materials:

-

Synthesized this compound

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer (with KBr pellet holder or ATR accessory)

Procedure:

-

KBr Pellet Method: a. Finely grind a small amount of the synthesized this compound with KBr in a 1:100 sample-to-KBr ratio in an agate mortar. b. Press the mixture into a thin, transparent pellet using a hydraulic press. c. Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.[11]

-

Attenuated Total Reflectance (ATR) Method: a. Place a small amount of the neat solid sample on the ATR crystal. b. Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and subtracted.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing and potentially quantifying this compound and cesium carbonate in a sample. The carbon atom in the bicarbonate and carbonate anions exists in different chemical environments, leading to distinct chemical shifts.

Experimental Protocol: ¹³C NMR Analysis

Objective: To differentiate and quantify this compound and cesium carbonate based on the ¹³C chemical shifts.

Materials:

-

Synthesized this compound

-

Deuterium oxide (D₂O)

-

NMR tubes

-

High-field NMR spectrometer

Procedure:

-

Dissolve a precisely weighed amount of the this compound sample in D₂O in an NMR tube.[11]

-

Acquire a ¹³C{¹H} NMR spectrum.[11]

-

Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio. A long relaxation delay is crucial for accurate quantification.[11]

-

Compare the chemical shifts of the observed signals to known values for bicarbonate and carbonate to confirm identity and purity.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal decomposition of this compound. Upon heating, it decomposes to cesium carbonate, water, and carbon dioxide.[3]

2CsHCO₃(s) → Cs₂CO₃(s) + H₂O(g) + CO₂(g)[3]

This decomposition typically begins around 175°C.[3] TGA can quantify the mass loss associated with this decomposition, which can be compared to the theoretical mass loss to assess the purity of the initial sample.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. This compound crystallizes in the monoclinic P2₁/c space group.[10] Powder XRD can be used as a fingerprinting technique to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to known standards.

Section 4: Conclusion

The synthesis and characterization of this compound require a systematic and well-reasoned approach. The choice of synthesis method depends on the specific requirements of the research, while a combination of spectroscopic and analytical techniques is crucial for comprehensive characterization. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently prepare and validate high-purity this compound for their applications.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Bicarbon

- A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized Cesium Bicarbon

- Material Safety Data Sheet - Cesium Bicarbon

- Confirming Bicarbonate: A Comparative Guide to FT-IR Spectroscopy and Altern

- An In-depth Technical Guide to the Crystal Structure of Cesium Bicarbon

- Cesium bicarbon

- This compound | CHCsO3 | CID 2734983 - PubChem - NIH.

- Caesium bicarbon

- Cesium bicarbon

- Cesium bicarbon

- Cesium bicarbon

- Technical Support Center: Managing this compound Basicity in pH-Sensitive Systems - Benchchem.

Sources

- 1. CAS 29703-01-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 7. aksci.com [aksci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

cesium bicarbonate crystal structure and lattice parameters

An In-depth Technical Guide to the Crystal Structure of Cesium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CsHCO₃) is an inorganic compound that presents as a white, crystalline solid.[1] As a member of the alkali metal bicarbonate family, it holds interest in various fields of chemical and materials science research.[1] An understanding of its solid-state structure is fundamental to elucidating its physical and chemical properties, which in turn informs its potential applications in areas such as inorganic synthesis and materials development. This guide provides a comprehensive overview of the crystallographic data of this compound, detailed experimental protocols for its synthesis and structural analysis, and an exploration of its key structural features.

Crystallographic Data and Structural Features

The definitive crystal structure of this compound was first reported by Caranoni et al. in 1972. The compound crystallizes in the monoclinic system, which is characterized by three unequal crystallographic axes with one oblique angle.[1]

Crystal System: Monoclinic Space Group: P2₁/c

The space group P2₁/c indicates a primitive unit cell with a 2₁ screw axis parallel to the b-axis and a c-glide plane perpendicular to the b-axis.[1]

Lattice Parameters

The lattice parameters define the size and shape of the unit cell. The table below summarizes the reported lattice parameters for this compound from experimental data. Minor discrepancies between different determinations are common and can arise from variations in experimental conditions or analytical methods.

| Parameter | Value (Caranoni et al., 1972) [1] |

| a | 4.63 Å |

| b | 11.20 Å |

| c | 7.52 Å |

| α | 90° |

| β | 112.58° |

| γ | 90° |

| Unit Cell Volume | 360.3 ų |

Key Structural Features

The crystal structure of this compound is composed of cesium cations (Cs⁺) and bicarbonate anions (HCO₃⁻). A defining characteristic of this structure is the formation of hydrogen-bonded bicarbonate dimers . These dimers are then arranged in a three-dimensional network, with the large cesium ions situated in the cavities of this network. The coordination environment of the cesium ion is complex, involving interactions with multiple oxygen atoms from the surrounding bicarbonate anions.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two principal stages: the synthesis and growth of high-quality single crystals, and the subsequent analysis of these crystals using single-crystal X-ray diffraction.

Synthesis of this compound Powder

This compound can be synthesized via the carbonation of an aqueous solution of either cesium carbonate or cesium hydroxide.

Synthesis Pathways Diagram

Caption: Key stages in determining a crystal structure using X-ray diffraction.

Key Steps in the Analysis:

-

Crystal Selection and Mounting: A high-quality single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. [2]The positions and intensities of the diffracted X-rays are recorded by a detector.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods to generate an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the accuracy of the atomic positions, bond lengths, and bond angles. [2]6. Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

References

-

Heeger Materials. This compound (CsHCO3). [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

Sources

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Cesium Bicarbonate in Organic Solvents

Introduction: The Untapped Potential of Cesium Bicarbonate in Organic Media

For researchers, scientists, and drug development professionals, the choice of a base and its solubility in the reaction medium are critical parameters that dictate the success of a synthetic route. While inorganic bases are often relegated to aqueous systems, the unique properties of cesium salts have carved out a significant niche in organic synthesis. This compound (CsHCO₃), a mild and effective base, presents a compelling option for sensitive substrates and complex molecular architectures. However, a comprehensive understanding of its behavior in non-aqueous environments is often hampered by the scarcity of consolidated solubility data.

This guide provides an in-depth exploration of the solubility of this compound in organic solvents. Moving beyond a simple tabulation of data, we will delve into the fundamental principles governing its solubility, drawing comparisons with the more extensively studied cesium carbonate. We will explore predictive models and, most importantly, provide a robust, self-validating experimental protocol for the precise determination of its solubility in a solvent of choice. This document is designed to empower the bench chemist with both the theoretical foundation and the practical tools to confidently employ this compound in a variety of organic reaction systems.

The Cesium Effect: Unraveling the High Solubility of Cesium Salts

The enhanced solubility and reactivity of cesium salts in organic solvents, often termed the "Cesium Effect," is a cornerstone of their utility in modern organic synthesis.[1][2] This phenomenon is rooted in the unique properties of the cesium cation (Cs⁺).

-

Large Ionic Radius and Low Charge Density: Cesium possesses the largest ionic radius of all stable alkali metals. This large size results in a low charge density, leading to weaker interactions with solvent molecules compared to smaller cations like Li⁺ or Na⁺.[2]

-

Poor Solvation and "Naked" Anions: In many organic solvents, particularly polar aprotic solvents, the large Cs⁺ cation is poorly solvated.[1][2] This inefficient solvation shell means that the counter-ion, in this case, the bicarbonate anion (HCO₃⁻), is less encumbered and more "naked." A more available and reactive anion can lead to enhanced reaction rates and yields.

-

Lattice Energy Considerations: The solubility of alkali metal carbonates and bicarbonates generally increases down the group in aqueous solutions.[3] This trend is influenced by the interplay between lattice energy and hydration energy. While a comprehensive analysis in various organic solvents is complex, the favorable solubility of cesium carbonate in solvents like DMF and ethanol suggests that the solvation energy of the ions is sufficient to overcome the lattice energy.[4][5][6]

It is this combination of factors that bestows upon cesium salts their superior performance in many organic transformations. While much of the literature focuses on cesium carbonate, these principles are directly applicable to this compound, suggesting it too will exhibit appreciable solubility in polar organic solvents.[1]

Qualitative and Comparative Solubility Overview

Direct, quantitative solubility data for this compound in a wide array of organic solvents is notably scarce in publicly available literature. However, qualitative descriptions and comparative data with cesium carbonate provide a strong starting point for solvent selection.

| Solvent | Solvent Type | This compound (CsHCO₃) Solubility | Cesium Carbonate (Cs₂CO₃) Solubility | Remarks |

| Water | Aqueous | Highly Soluble (67.77 g/100 mL at 20°C)[7] | Highly Soluble (261 g/100 mL at 20°C)[3] | Serves as a baseline for high polarity. |

| Methanol | Protic, Polar | Expected to be soluble.[1] | Soluble. | The solubility of alkali metal carbonates in alcohols is known.[8] |

| Ethanol | Protic, Polar | Qualitatively described as soluble.[1] | Soluble (110 g/L).[9] | Cesium carbonate's high solubility in ethanol is well-documented.[4][9] |

| Dimethylformamide (DMF) | Aprotic, Polar | Expected to have some solubility, likely less than cesium carbonate.[1] | Soluble (11.96 g/100 g).[1] | DMF is a common solvent where the "Cesium Effect" is pronounced.[4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Expected to have some solubility.[1] | Soluble (361.7 g/L).[9] | Another polar aprotic solvent where high solubility is anticipated. |

| Toluene | Aprotic, Nonpolar | Expected to be insoluble or very poorly soluble. | Insoluble.[4][5][6] | Nonpolar solvents are generally poor at solvating ionic compounds.[9] |

| Hexane | Aprotic, Nonpolar | Expected to be insoluble. | Insoluble. | The principle of "like dissolves like" predicts poor solubility.[9] |

Theoretical Approaches to Predicting Solubility

Given the limited experimental data, theoretical and computational models offer a powerful alternative for estimating the solubility of this compound. These approaches are particularly valuable in the early stages of process development for screening potential solvent systems.

One such advanced method is the electrolyte Perturbed-Chain Statistical Association Theory (ePC-SAFT) . This equation of state model can predict the solubility of salts in organic solvents by considering parameters such as concentration-dependent dielectric constants.[10] The model requires knowledge of the thermodynamic solubility product (Ksp) of the salt, which is solvent-independent.[10] Once determined, often from solubility data in water, the Ksp can be used to predict solubility in other organic solvents.[10] Such thermodynamic models provide a systematic way to reduce the experimental effort required for solvent screening.[10]

The logical workflow for employing such a predictive model is as follows:

Caption: Predictive workflow for estimating salt solubility.

A Self-Validating Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of this compound in a specific organic solvent is through careful experimentation. The following gravimetric method is a robust and self-validating protocol designed for accuracy and reproducibility.[1][11]

Materials and Equipment

-

This compound (anhydrous, high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Drying oven or vacuum desiccator

-

Glass vials with airtight seals

-

Syringes and filters (solvent-compatible, e.g., PTFE)

-

Inert gas source (e.g., nitrogen or argon)

Experimental Workflow Diagram

Caption: Step-by-step workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Tare a clean, dry glass vial on an analytical balance.

-

Add an excess amount of anhydrous this compound to the vial. The key is to ensure undissolved solid remains at equilibrium.

-

Record the precise mass of the this compound.

-

Add a known mass of the anhydrous organic solvent to the vial and record the mass.

-

-

Equilibration:

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period, typically 24-48 hours, to ensure that the solution reaches equilibrium with the solid phase.[1][11]

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath until the excess solid has fully settled, leaving a clear supernatant.

-

Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry vial.

-

Record the total mass of the vial and the aliquot to determine the exact mass of the saturated solution.

-

Carefully evaporate the solvent from the aliquot. This can be done in a drying oven at a temperature well below the decomposition temperature of this compound (~175°C) or under vacuum.[7] A gentle stream of inert gas can facilitate evaporation and prevent moisture uptake.[1]

-

Once the solvent is fully removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Mass of dissolved CsHCO₃ = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent in aliquot = (Mass of aliquot) - (Mass of dissolved CsHCO₃)

-

Solubility (g / 100 g of solvent) = [(Mass of dissolved CsHCO₃) / (Mass of solvent in aliquot)] * 100

-

Conclusion and Future Outlook

While quantitative data on the solubility of this compound in organic solvents remains a field ripe for investigation, a strong predictive framework can be built upon the well-established principles of the "Cesium Effect" and comparative analysis with cesium carbonate. The inherent properties of the cesium cation strongly suggest that this compound will be a viable and soluble mild base in a range of polar organic solvents, particularly protic and polar aprotic systems.

For the practicing scientist, the absence of cataloged data should not be a barrier to innovation. By employing robust, self-validating experimental protocols, such as the gravimetric method detailed herein, researchers can precisely determine the solubility of this compound in any solvent system of interest. This empowers informed solvent selection, leading to optimized reaction conditions and the successful application of this versatile reagent in the synthesis of complex molecules and novel chemical entities. The continued exploration and publication of such fundamental physical data will undoubtedly broaden the horizons for the application of cesium-based reagents in modern chemistry.

References

-

An In-depth Technical Guide to the Physical and Chemical Properties of this compound. Benchchem. 12

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data.

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research.

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.

-

A Comparative Guide to the Performance of this compound in Diverse Solvent Systems. Benchchem. 13

-

CATALYSTS CESIUM. Acros Organics.

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data.

-

SOLUBILITY IN ALCOHOLS AND ALCOHOLYSIS REACTIONS OF CARBONATES, SULFIDES, CYANIDES, AND PHOSPHATES OF ALKALI METALS. Semantic Scholar.

-

Solubility of Carbonates and Bicarbonates of Alkali Metals and Alkaline Earth Metals in Chemistry. Aakash Institute.

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Center for Biotechnology Information.

-

Are Inorganic Compounds Soluble In Organic Solvents?. Chemistry For Everyone.

-

Qualitative Analysis of Inorganic Salts. Study.com.

-

Inorganic salts. Gdansk University of Technology.

-

Caesium carbonate. Wikipedia.

-

CATALYSTS CESIUM. Acros Organics.

-

Caesium carbonate. Wikipedia.

-

Solubilities of Various Alkali Metal and Alkaline Earth Metal Compounds in Methanol. Semantic Scholar.

-

Crystallization of sodium carbonates using alcohols. Google Patents.

-

Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics.

-

5: Inorganic Qualitative Analysis (Experiment). Chemistry LibreTexts.

-

Cesium Carbonate. Common Organic Chemistry.

-

Solubility of Carbonates and Bicarbonates of Alkali Metals and Alkaline Earth Metals in Chemistry. Aakash Institute.

-

This compound. ChemBK.

-

CAS 534-17-8 Cesium carbonate. Alfa Chemistry.

-

Cesium Carbonate (Cesium Carbon Oxide) (Cs2CO3)-Granules. FUNCMATER.

-

Qualitative inorganic analysis. Wikipedia.

-

Solubilities of various alkali metal and alkaline earth metal compounds in methanol. U.S. Department of Energy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 3. Solubility of Carbonates and Bicarbonates of s-block Elements– Solubility of Carbonates and Bicarbonates of Alkali Metals and Alkaline Earth Metals in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. wholesale Cesium Carbonate (Cesium Carbon Oxide) Granules- FUNCMATER [funcmater.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SOLUBILITY IN ALCOHOLS AND ALCOHOLYSIS REACTIONS OF CARBONATES, SULFIDES, CYANIDES, AND PHOSPHATES OF ALKALI METALS | Semantic Scholar [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermal Decomposition of Cesium Bicarbonate

This technical guide provides a comprehensive examination of the thermal decomposition of cesium bicarbonate (CsHCO₃), a compound of significant interest in various chemical and material science applications. Intended for researchers, scientists, and professionals in drug development, this document delineates the fundamental principles governing the thermal stability of this compound, detailed experimental protocols for its characterization, and the underlying mechanistic considerations.

Introduction to this compound and its Thermal Stability

This compound is a white, crystalline, and hygroscopic solid with considerable solubility in water.[1] As a member of the alkali metal bicarbonate family, its chemical behavior is largely influenced by the large, highly electropositive cesium cation (Cs⁺) and the bicarbonate anion (HCO₃⁻).[1] The thermal stability of alkali metal bicarbonates is a critical parameter in their application, particularly when used as precursors for the synthesis of other salts or in processes requiring controlled gas evolution.[1][2]

The thermal decomposition of this compound follows a well-defined pathway, yielding cesium carbonate (Cs₂CO₃), water (H₂O), and carbon dioxide (CO₂).[1] This process is central to its utility as a precursor for cesium carbonate.[1] Understanding the precise temperature at which this decomposition occurs is paramount for process control and optimization.

Principles of Thermal Analysis for Characterizing Decomposition

To quantitatively investigate the thermal decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are indispensable techniques.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is ideal for determining the onset and completion temperatures of decomposition, as well as verifying the stoichiometry of the reaction by comparing the observed mass loss with the theoretical value.[3]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on enthalpic changes, such as those associated with phase transitions and chemical reactions, including decomposition.

For alkali metal bicarbonates, the decomposition is an endothermic process, and TGA/DSC analysis reveals the temperature range over which it occurs.[4]

Experimental Protocol: Determination of Thermal Decomposition Temperature by TGA

The following protocol outlines a robust methodology for determining the thermal decomposition temperature of this compound using thermogravimetric analysis. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA): Equipped with a high-precision microbalance, a furnace with a programmable temperature controller, and a system for controlled gas flow.

-

Sample Pans: Platinum or alumina pans are recommended.

-

This compound Sample: High-purity, finely powdered.

-

Inert Gas: High-purity nitrogen or argon.

Experimental Workflow

Caption: Experimental workflow for TGA analysis of this compound.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 5-10 mg of finely powdered this compound into a clean, tared TGA sample pan. An even, thin layer of the sample is crucial to ensure uniform heat distribution and prevent limitations in mass transfer of the evolved gases.

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere and remove any residual air.

-

Thermal Program: Equilibrate the sample at 30°C. Initiate a dynamic heating ramp from 30°C to 300°C at a constant heating rate of 10°C/min. A higher temperature range is generally not necessary as the decomposition is expected to be complete well below 300°C.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve. The final residual mass should correspond to the theoretical mass of cesium carbonate formed.

Results and Discussion

Quantitative Data Summary

The thermal decomposition of this compound is characterized by a distinct mass loss event corresponding to the evolution of water and carbon dioxide.

| Property | Value | Source |

| Molecular Formula | CHCsO₃ | [1][5] |

| Molar Mass | 193.92 g/mol | [1][6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 175°C (with decomposition) | [1] |

| Decomposition Products | Cs₂CO₃, H₂O, CO₂ | [1] |

| Theoretical Mass Loss | ~23.7% | Calculated |

Calculation based on the stoichiometry: 2 CsHCO₃ → Cs₂CO₃ + H₂O + CO₂

Mechanistic Insights

The thermal decomposition of this compound proceeds via the following reaction:

2 CsHCO₃(s) → Cs₂CO₃(s) + H₂O(g) + CO₂(g)[1]

Caption: Thermal decomposition of this compound to cesium carbonate.

The thermal stability of alkali metal bicarbonates generally increases down the group. This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases. The larger cesium cation has a weaker polarizing effect on the bicarbonate anion compared to smaller alkali cations like sodium or potassium. This results in stronger C-O bonds within the bicarbonate anion, necessitating a higher temperature for decomposition.

While specific kinetic studies for this compound are not widely published, research on other alkali metal bicarbonates, such as sodium and potassium bicarbonate, suggests that the decomposition kinetics can be described by solid-state reaction models.[7][8][9] The activation energy for the decomposition of sodium bicarbonate has been reported to be around 102 kJ/mol.[9] It is reasonable to expect a similar or slightly higher activation energy for this compound due to its greater thermal stability.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound. The established decomposition pathway to cesium carbonate, water, and carbon dioxide is a fundamental property of this compound. The provided TGA protocol offers a reliable method for determining the decomposition temperature, a critical parameter for its various applications. The enhanced thermal stability of this compound compared to other alkali metal bicarbonates is a direct consequence of the low polarizing power of the large cesium cation. Further kinetic studies would provide a more in-depth understanding of the reaction mechanism and rates.

References

-

New Phase Transition at 155 K and Thermal Stability in KHCO3. ResearchGate. [Link]

-

Alkali and alkali earth metal carbonates and bicarbonates decomposition. Chemistry Stack Exchange. [Link]

-

Thermogravimetric and differential thermal analysis of potassium bicarbonate contaminated cellulose. USDA Forest Service. [Link]

-

Thermogravimetric analysis (TGA) of alkali metal carbonate blended MZO... ResearchGate. [Link]

-

Explain the thermal stability of alkaline earth metals bicarbonates. CK-12 Foundation. [Link]

-

Caesium bicarbonate. Wikipedia. [Link]

-

High Temperature Properties and - Decomposition of Inorganic Salts. Standard Reference Data. [Link]

-

Recovering caesium carbonate from caesium bicarbonate. Sciencemadness Discussion Board. [Link]

-

This compound | CHCsO3 | CID 2734983. PubChem. [Link]

-

Kinetics Of Thermal Decomposition Of Cerium Carbonate. Globe Thesis. [Link]

-

Kinetics of sodium bicarbonate decomposition. OpenMETU. [Link]

-

(PDF) Thermal decomposition of sodium bicarbonate. ResearchGate. [Link]

-

Kinetics of Sodium Bicarbonate Decomposition | Request PDF. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 7. Kinetics of sodium bicarbonate decomposition [open.metu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic Nature of Cesium Bicarbonate Solid

Abstract

Cesium bicarbonate (CsHCO₃) is a versatile inorganic compound utilized in diverse applications, from a precursor in the synthesis of other cesium salts to a reagent in drug formulation. Its utility, however, is intrinsically linked to its physicochemical properties, most notably its hygroscopic nature. This technical guide provides a comprehensive analysis of the hygroscopicity of solid this compound, a critical material attribute that significantly influences its stability, handling, and performance. For researchers, scientists, and drug development professionals, understanding and controlling the interaction of this compound with atmospheric moisture is paramount for ensuring experimental reproducibility, process consistency, and product integrity. This document details the theoretical underpinnings of hygroscopicity, presents robust experimental protocols for its characterization, and outlines validated handling and storage procedures to mitigate the challenges posed by moisture sorption.

Physicochemical Profile of this compound

This compound is a white, crystalline solid known for its high solubility in water and its classification as a hygroscopic material, meaning it readily absorbs moisture from the atmosphere. The chemical behavior of CsHCO₃ is primarily dictated by the large, highly electropositive cesium cation (Cs⁺) and the bicarbonate anion (HCO₃⁻). An understanding of its fundamental properties is the first step in appreciating its interaction with water vapor.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CHCsO₃ | |

| Molar Mass | 193.92 g/mol | |

| Appearance | White crystalline aggregates | |

| Melting Point | 175°C (with decomposition) | |

| Solubility in Water | Highly soluble | |

| Hygroscopicity | Hygroscopic |

The Impact of Hygroscopicity in a Scientific Context

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption. For pharmaceutical and chemical solids, uncontrolled moisture uptake can have significant adverse effects:

-

Physical Instability: Absorbed water can act as a plasticizer, leading to changes in particle size, flowability, and compaction properties. In more extreme cases, it can induce phase transitions, converting a stable crystalline form into a less stable hydrate or even an amorphous state, potentially culminating in deliquescence (dissolving in the absorbed water).

-

Chemical Degradation: The presence of moisture can accelerate chemical degradation pathways, such as hydrolysis, impacting the purity and potency of active pharmaceutical ingredients (APIs) and reagents.

-

Manufacturing and Formulation Challenges: The hygroscopic nature of a material influences its behavior during manufacturing, packing, and storage. It dictates the need for controlled humidity environments and specialized packaging to ensure product quality and shelf-life.

Core Methodologies for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, a multi-faceted analytical approach is required. The following protocols represent the industry standards for characterizing moisture-sensitive materials.

Dynamic Vapor Sorption (DVS)

Principle of Causality: DVS is a gravimetric technique that provides the most detailed insight into the moisture sorption and desorption behavior of a material. By precisely controlling the relative humidity (RH) surrounding a sample at a constant temperature and measuring the corresponding change in mass, a moisture sorption isotherm is generated. This isotherm is a unique fingerprint of the material's interaction with water, revealing the equilibrium moisture content at various humidity levels, the kinetics of water uptake, and the potential for hysteresis, which can indicate structural changes.

Experimental Protocol: DVS Analysis of this compound

-

Sample Preparation: Accurately weigh 10-20 mg of this compound powder into a DVS sample pan.

-

Initial Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass baseline.

-

Sorption Phase: Increase the RH in a stepwise manner from 0% to 90% in 10% increments. At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

-

Desorption Phase: Subsequently, decrease the RH from 90% back to 0% in the same stepwise fashion, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass (water content) against the target RH to generate the sorption-desorption isotherm.

Visualization of DVS Workflow

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer Titration (KF)

Principle of Causality: Karl Fischer titration is the gold standard for the precise quantification of water content in a solid or liquid sample. Its specificity for water is based on a stoichiometric chemical reaction between iodine and water in the presence of sulfur dioxide and a base. This method is invaluable for determining the absolute water content of a this compound sample at a specific point in time, serving as a critical validation for DVS data and for routine quality control. The choice between volumetric and coulometric KF depends on the expected water content; volumetric is suited for levels above 0.1%, while coulometric is used for trace amounts.

Experimental Protocol: Volumetric KF Titration

-

Reagent Standardization: Standardize the Karl Fischer titrant (titer determination) using a certified water standard to determine the exact amount of water (in mg) that reacts with 1 mL of the reagent.

-

Sample Preparation: In a dry, controlled environment, accurately weigh approximately 100-200 mg of this compound solid.

-

Titration: Quickly introduce the weighed sample into the KF titration vessel containing a suitable solvent (e.g., methanol).

-

Endpoint Detection: Initiate the titration. The instrument will add the iodine-containing titrant until all the water in the sample has been consumed. The endpoint is detected potentiometrically when a slight excess of iodine appears.

-

Calculation: The instrument's software calculates the water content based on the volume of titrant used and its predetermined titer.

Visualization of Karl Fischer Titration Principle

Caption: Principle of Karl Fischer (KF) titration for water content.

X-Ray Powder Diffraction (XRPD)

Principle of Causality: XRPD is a non-destructive technique essential for the solid-state characterization of crystalline materials. Every crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" of its specific atomic arrangement. By exposing this compound to controlled humidity and analyzing its structure with XRPD before and after, one can definitively identify any moisture-induced changes. This is critical for detecting the formation of new crystalline phases (hydrates) or a loss of crystallinity (amorphization), which are direct consequences of the material's hygroscopic nature and can drastically alter its properties.

Experimental Protocol: XRPD for Stability Assessment

-

Initial Analysis: Obtain an initial XRPD pattern of the as-received, dry this compound powder to establish its baseline crystalline fingerprint.

-

Humidity Exposure: Store an aliquot of the same sample in a humidity chamber at a controlled, elevated relative humidity (e.g., 80% RH) and temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

-

Post-Exposure Analysis: After the exposure period, promptly re-analyze the sample using XRPD.

-

Pattern Comparison: Overlay the initial and post-exposure diffraction patterns. The appearance of new peaks, the disappearance of existing peaks, or a significant increase in the amorphous background signal provides direct evidence of a physical change due to moisture absorption.

Visualization of XRPD Hygroscopicity Workflow

Caption: XRPD workflow for assessing physical stability to humidity.

Validated Protocols for Handling and Storage

Given its confirmed hygroscopic nature, the integrity of this compound hinges on minimizing its exposure to atmospheric moisture. Adherence to strict handling and storage protocols is not merely a recommendation but a requirement for ensuring the material's quality and the validity of experimental results.

-

Controlled Environments: Whenever feasible, handle this compound within a controlled, low-humidity environment, such as a glovebox or a dry box purged with an inert gas like nitrogen or argon. This provides the most effective barrier against moisture absorption.

-

Minimized Exposure: Plan all weighing and transfer operations to be as rapid as possible. Prepare all necessary tools (spatulas, weigh boats) before opening the primary storage container.

-

Proper Storage Containers: Always store this compound in a tightly sealed container to prevent ingress of moist air. The original manufacturer's container is often ideal. For long-term storage, consider secondary containment with a desiccant.

-

Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Personal Protective Equipment (PPE): In addition to its hygroscopicity, this compound is classified as a skin and eye irritant. Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, during handling.

Conclusion

The hygroscopic nature of this compound is a critical physicochemical property that demands rigorous attention from all scientific professionals who handle it. As demonstrated, moisture uptake can profoundly affect its physical and chemical stability, thereby influencing its performance in research and drug development. A thorough characterization using instrumental techniques such as Dynamic Vapor Sorption, Karl Fischer titration, and X-Ray Powder Diffraction is essential for quantifying its moisture sensitivity. By integrating the insights gained from these analyses with the strict implementation of validated handling and storage protocols, researchers can ensure the integrity of the material, leading to more reliable, reproducible, and successful scientific outcomes.

References

- GMP Insiders.

- Mettler Toledo.

- Sigma-Aldrich.

- Wikipedia.

- BenchChem.

- Scharlab.

- ChemBK.

- Cole-Parmer.

- National Institutes of Health (NIH), PubChem.

- BOC Sciences. Hygroscopicity Testing.

- Alfa Chemistry. Hygroscopicity Assessment - Testing Lab.

- Technology Networks.

- Guidechem.

- BenchChem.

- ProUmid. Dynamic Vapor Sorption (DVS) Analysis.

- lookchem. This compound, PURE, 99.

- CymitQuimica.

- AK Scientific, Inc.

- BenchChem.

- Labinsights.

- Particle Characterisation Laboratories. Dynamic Vapour Sorption | Techniques.

- ECHEMI.

- American Pharmaceutical Review. X-ray Powder Diffraction in Solid Form Screening and Selection.

- YouTube.

- Particle Technology Labs. Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2IZrSYOp7XT1y7IgY_zH7fiE7wJMZ9piwC6XWd5LhgcMnRMaU8V9eZEc7e5P21s7N3kqOnbv4e3jG3ID2SO7P8AsUmYJKYuefC0Aeoe4N8zZUi03p5E_RwPvd9-6ebxu2-OBzCu7z36el6jtBbwH5wBW5j6wMLQgl_yQKAgDPG7SfoPhXr1dEKgkctA3kFrxmknX8DyThJ4nuMT90EYStJJi_vKfbX2SjEOy7jipn7h8YJjEH_Rn7hwWbW9DFRuiq](

A Comprehensive Technical Guide to Cesium Bicarbonate

This guide provides an in-depth exploration of cesium bicarbonate (CsHCO₃), a compound of increasing interest in advanced research and development. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its application, handling, and synthesis. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific rigor and practical utility.

Core Chemical Identity and Properties

This compound, also known as cesium hydrogen carbonate, is an inorganic compound that serves as a crucial precursor for the synthesis of various cesium salts.[1] While less common than its carbonate counterpart, its unique properties make it an invaluable reagent in specific chemical contexts.[2]

Molecular and Physical Characteristics

A clear understanding of the fundamental properties of this compound is essential for its effective application. The compound is a white crystalline solid, notable for its high solubility in water and its hygroscopic nature.[3][4]

| Property | Value | Source |

| Molecular Formula | CHCsO₃ or CsHCO₃ | [3], [2] |

| CAS Number | 15519-28-5 | [2] |

| Alternate CAS Number | 29703-01-3 | [4], [5] |

| Molecular Weight | 193.922 g/mol | [3], [6] |

| Appearance | White crystalline solid/powder | [3], [5] |

| Solubility in Water | 67.77 g/100 mL at 20°C | [2] |

The presence of the heavy cesium atom imparts a high molecular weight and density, distinguishing it from other alkali metal bicarbonates.[4] This characteristic can influence reaction kinetics and separation processes, a critical consideration in experimental design.

Chemical Reactivity and Stability

This compound is a strong alkaline agent.[5] In solution, it establishes an equilibrium that can provide buffering capacity, a property leveraged in various chemical and analytical procedures.[4][5] It is thermally sensitive and will decompose upon heating to yield cesium carbonate, water, and carbon dioxide. This thermal instability is a key factor in its storage and handling, as well as in the design of high-temperature reactions.

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the reaction of cesium carbonate with carbon dioxide in an aqueous solution. This process is reversible and sensitive to temperature and pressure, requiring careful control to maximize yield and purity.

Laboratory-Scale Synthesis Protocol

Objective: To produce high-purity this compound from cesium carbonate.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Ice bath

-

Reaction vessel with gas inlet and outlet

-

Magnetic stirrer

Methodology:

-

Dissolution: Prepare a saturated solution of cesium carbonate in deionized water at room temperature in the reaction vessel.

-

Cooling: Place the reaction vessel in an ice bath and allow the solution to cool to 0-5°C with continuous stirring. This increases the solubility of CO₂ in the solution, driving the reaction forward.

-

Carbonation: Bubble CO₂ gas through the cold solution. The bicarbonate, being less soluble than the carbonate at this temperature, will precipitate out of the solution.

-

Precipitation and Filtration: Continue bubbling CO₂ until precipitation is complete. Collect the this compound precipitate by vacuum filtration.

-

Washing and Drying: Wash the precipitate with a small amount of ice-cold deionized water to remove any unreacted cesium carbonate. Dry the product under vacuum at a low temperature to prevent decomposition.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The distinct properties of this compound make it a valuable tool in several specialized areas of research.

Organic Synthesis

In organic chemistry, this compound serves as a mild base.[5] Its utility is particularly pronounced in reactions where stronger, more common bases like potassium or sodium carbonate lead to undesirable side reactions or decomposition of sensitive functional groups. The high solubility of many cesium salts in organic solvents can also facilitate homogeneous reaction conditions.

Materials Science

The compound is a precursor for cesium-based catalysts.[5] These catalysts are gaining attention for their potential in various industrial processes, including polymerization and environmental remediation. The purity of the initial this compound is paramount to achieving the desired catalytic activity and selectivity.

Analytical Chemistry

As a buffering agent, this compound can be used to control the pH of solutions in analytical experiments.[5] Its high purity grades are essential for applications in trace metal analysis, where contamination from other alkali metals could interfere with results.

Pharmaceutical Intermediates

This compound is utilized in the synthesis of complex pharmaceutical intermediates.[1] Its role as a reagent in the formation of specific cesium salts is a key application in this field.[1]

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safety. Proper handling of this compound is crucial due to its alkaline nature and the potential reactivity of cesium compounds.

-

Handling: Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] Its hygroscopic nature necessitates protection from atmospheric moisture to prevent degradation and clumping.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Sources

- 1. heegermaterials.com [heegermaterials.com]

- 2. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 3. This compound | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 29703-01-3: this compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

applications of cesium bicarbonate in materials science

Studies suggest that the efficiency of CO₂ capture by alkali metal carbonates increases with the atomic number of the metal, positioning cesium carbonate as a potentially superior sorbent. [17]

Conclusion: A Versatile Compound for Future Materials

This compound is a compound of significant, if often indirect, importance in materials science. Its primary value lies in its role as a high-purity, easily handled precursor to cesium carbonate, which is a critical component in high-performance perovskite solar cells, advanced battery materials, and a wide range of catalytic processes. [2]Furthermore, direct applications in emerging fields like liquid-phase hydrogen storage and carbon capture highlight its potential as a key enabler for future energy and environmental technologies. [2][12]The protocols and principles outlined in this guide provide a robust foundation for researchers to leverage the unique properties of this compound in the continued development of advanced materials.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of this compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEghrmrWWURdik8xbCRBnCvTKTx3VpZK1G0iuEE7MlFfaECAkbPx5Zk0kF_OI7dIvdDchq4HWsdSyK4RZQZ6lq74UrKgZ2iTtC5gMqeeAtfDaY6XNq-ZSEKI9fi6VCGIJansEv_tjpxqHlnZRvOrI7sMhvz_TkNQqeerAvRgvJYxTFF1uuif8f_FjLHcSBr_78m0GhK3NbWtlMUB_t5leAPROLaVCU8e8l0SnaggK6_CZiq-1aE]

- Application Notes and Protocols: this compound in Materials Science and Nanotechnology - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtsGceCXIjxOby9hS9GXFl1jIrmjI3-K6hhVw1NxPPteUMFrPxo2O87P5uar9r_bmwtvSPh7q-86NzcO_tMnZ3Bdw-BZgVcuhp3b4bR6CyXOvsUC7w7QBhkS4jOZox54AA94rdLfXxYVGhl9UUIX4q4tVsJm9qPNg3u6Tl1HUBINuaVXPpqki9Zqv6FLkm6fYoAamyftA1COT7UkmBKub8KlGXVUwS_IYIBxF-muFU-aoIkV2CzQ==]

- Application Notes and Protocols for this compound in CO2 Capture and Utilization - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMgohSlkAFv1hppY6jR9NMQQvgpqV6qYenaKWaNRk7X_Vnu20wgtTY-fDfMGxcmsH6iUZzba0LXBes4SUVi4HcuF2jPflvJuEFCubn3lONSUbV8s5WcGHj3CXiMDLCwHYX2rJmTXEpCFxV-TV4a2OkGiAB2MPk9Jwl39rVJKvl1XacmoZw6W40ZQecfkv6MuI802lKrKyGbBWnN80ud743nI4N30opysmnsQUMlF0c-GU=]

- CAS 29703-01-3: this compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn9C4e9-TQiPfvwfQKq17NZRYo-cVUBNdKECzsR53JhZT1Fb5lDI5YcDAA4Aea9b_sn7B4f7kgYXuaapgqOFD8PYWDEWP1dABKuvs7SfyvW3OGg8oXnYKLqc0bHXQ33s055A==]

- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXL324f-Mt6olZiyv0Pp6DMd3Mj6PHZLJeCEtnA_gxe0AoYEVdRjJs35ukwDxzB7QgUujMdJGDtIumSwW5K78q0USVOmU3SVLbIOoFVe46ZuF1QHM_I4JVBibwkGKLWG2ytg==]

- This compound - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc-gFni_7zN-tNB4Nj4CbLxlYLcrUPNadIdwMy2v_yV92U5jtkXqWBM3wwd8kRxn6MDij1HAH7weKoJXpwyQQRcK-6eKlqGDM-YP15ZgvNXGMVhUXLts-R-ND7hNs7nd-D97YH_ZWRGnJ3473y]

- Application Notes and Protocols for the Use of Cesium Carbonate in Perovskite Solar Cell Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSvlUAZNsSKmyZ8-jPKFtONCOCQLuJ8iaVyubmjBVLUMR4JVpkC2GkKee3DrgdBZmN5ENiJHRAEzPHjR_yzFxEG3uav6IcIb5beZU4Ex0jwk6csV2qySVET8JE1WZ1266eK0bTcsJhEt74TUb5zWq-I-tKdluu0lk9hqv7-ajRDMBDRn7CGhRlz2zEuzqMUIYPWNHrq3MfqVm6nR2VNXfZwYhUKcv8EkZ6J2-5eopZshnkwc8jtQdPubUbPd-gw==]

- This compound | CHCsO3 | CID 2734983 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQUtkTJg6-C4bVpmc4y0faZjd02xb82S3Y3TxjNH6dELfFrOArybw7mGuwmQbb0kiieM0AG5I3KvuBqN2QgFHRgXjh0phg7Rng-ypboRrjaeTxfloyEJVZ-5yM4zdjeNIABMQfQFxACtFEV9nUH8IeZD19t-ki]

- Catalysts for a this compound Membrane Carbon Dioxide Scrubber. - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFprcJsYHNwSNQdi1zKalqNskC7BZ5dssCbAcUW3mUnghFWBfA6iK8X2iGuuZDrF_yq5a5OlhEDAZtDAH8N4fpPNcVe0ymPCZqqVfrmiDmj3hg0HsMosvaSiPp23lVz93aR3xU24=]

- Cesium Carbonate Ceramic: Enhancing the Capacity and Durability of Batteries. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNhQ6FHFUPYfh28nJcfpTegdywM-6J1g6_lj9VcaWFn7Eqr-YntFApwTwmb6ntaVy-BtQwnpVeGo3vvnsvefpGzY0aVHjVwKuUUMiv84n2h8_Cqul5RyPxKlbw-aFHXMdrQHeyL1sSIoMp-nfjDMQyXIY1Cc9i8cFfablfEh0SiCSwkC4s5L-4B3mZiJ5GsEzenGfaurR6i2NpYwhdGNTqMzP845bIHKbv5klGeKA=]

- Caesium bicarbonate - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2acYMAsAfUDkG-VMTWf6LGsEV2c4Ysgca1HzaywW04ns-O61cDnXickMsIltIn9wIyRL4Bqz2aCf1IdfAbEGfj9WENMnaOnnV4MueXbnEb4pdCsr5KG9WQ8j8NZMrlpKuj2Z9db9RKP4YYA==]

- Using earth abundant materials for long duration energy storage: electro-chemical and thermo-chemical cycling of bicarbonate/formate - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1EAPRsAH_COnHixqy_fF3XALH_HQOffLuQcrco1j4tc5GYi1cpjTz8DsuecOUbrJUbMcCUoyoJEg92GfpmcsRc9vvuYnlSEuvsYnDzZabWIy363LBdDg21hOVcUOCFcIC-oogmzqUsmPIP11axCppvGHKPIWkDkQ=]

- Technical Support Center: The Impact of this compound Purity on Catalytic Activity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Vmg3lET490UJG3ynBEkUr4e-xJxgnWsXxMlupcpMrX3okKKrZs-whuY6wRJateAqYX2GK7-Jg88rXaEFROl2jpQDwcPE-p7P-YR105rNdXlBp7yZ_9ku22POxqsg3_NAVR8h2hOmcdpw9rYuHpaJZrT-XMQ4yv9rbaebeKKCeE8SUCW8vglUCYnzhAuspQjMeQwyqp21r0_qc1q4bgSUZED-u_z3KGzsdZaiGugJtKD2]

- Catalytic Applications of Cesium Carbonate in Industrial Processes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvLWy0NkYB0d6o9P8lHJ6Y908V2PROSf7HiyYqfwL8g7sLTOs4ZtYhrCKWxBWdjbVKxBGHiLMT2bf_xHIS1QQyF2tWQ3cFchE2H8jqC2fETDBhI2_n2yhgDVzPraJTYGb4yFEwahrgxYuM1ZxDvqxMh5GwBwgv50uXx1K2YXPcz2AdmH01qQimRMfIcMjqdzaLHTkp1mAZ0CHyXXMRX5rJ7KeT-vphHmS4grBkgJo=]

- Adding cesium and rubidium salt improves the performance of perovskite solar cells. [URL: https://vertexaisearch.cloud.google.

- Cesium carbonate as a surface modification material for organic–inorganic hybrid perovskite solar cells with enhanced performance - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT_S9P_xZvwNYKliRXgdzJYP1-oIwplIP0SYvv-fHU6cA4qa6Ich66yNTnlFjNfbQjqlzA4WmisJwC-PPMo2FiWSpHUCYW3BYG9UkXvIHOeQFBIYfenrMl1ckSsHHP9atkWzOQ36adOysoagb2eyyqCXYbvz2U7qjy641b847dfs0cmxllFxP0nHFCHT-U9a3-8zc69Fz2UI0ohzS6qankzkIf7CyGQFbJFwSPjnpOkVDXcI-7P_aLAyfSpgCxJqVQZCskjyVTQcOyHgA9ML9Rk9GNKRWsGpoHbZWpPzE92QdVrXI3QMurcOGvONBx-w==]

- 14.1% CsPbI 3 Perovskite Quantum Dot Solar Cells via Cesium Cation Passivation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi9BPO076wvW9GAQE3kBafwlcFmW9hOOkr6puou1QV7uw7G7rbepNtp3uUPf0tRHxNURhiKlDD3y7KT9WryQVi3LJlLkFnCtswwe5DJoXgOFGgRGOUVekI8oSL2wY=]

- CATALYSTS CESIUM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMdHt6roKwI0yDQ6v-1Gpr8bM5Upku6iG-SAkhrBIIYVEp0J69RGP-oAAIGS-ry8Nl1eNQvCv1vdJ15UA_w3GAm7w9sMwLDJAq0OgGUV4rmpL91YJQmvpv31G5YWD2xA==]

- Cesium Carbonate Assists Difficult Carboxylation Reactions - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzWttXbZUfcf5dtsrTpWcn-QrDjZjAcXn0MWQ10Q_3Tl0pMBuB4o7DwRoepjkTDevpGhejZNHWTmyAlz1dCoddr4LacAdXi7BZM2DKLVwF1x3-clTavsCUDWQm-5WMTFbDiA8UYZrb_SzcGxeBrj0pQOUIVfH1EDTRKJ1woJTuA78exf7xGZlb9GuJ9khdNIitCngC6xntGVb21iOaBHwWiy0=]

- Cesium Carbonate as Heterogeneous Catalyst For Synthesis of 3,4-Dihydro pyrano[c]chromene - International Journal of Chemical Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEotjxs0n0cFkZ8FnWwZhol__cgPlYhTyeyCoT84KwcnqSCeVYojJXHvYULpN-FI5wpFsnj1J-vxndASEbXxj_Xd5LUUTYbV-3-pqASMuSxeCIljLaKNqt4wcTA6gEjXCH-thH3EvznQbOGamhgWfUxNjALpFLVIKnBteWj8qZ9x9B]

- ENZYME ENHANCED PRODUCTION OF BICARBONATE COMPOUNDS USING CARBON DIOXIDE - Patent 2825660 - EPO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvO-1vQmjsUPUz5OGVR3IaGd1CcM02iQkz1goqN6ieWjJGQRk7cv3bw8lrdljDJ2cdw5-alzEPuRavb_jjEFGq06PGJJuv74u8h9pb2biskdb2mCadi5pBjesncVys48rjqSFzKUPfN7943zdgo7zoG4wxPDkKrUuJr44cMPC7bhYIX6ywepzOIqNBAo8-XA==]

- Caesium doping accelerates the hydration rate of potassium carbonate in thermal energy storage - TUE Research portal - Eindhoven University of Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERXy8QxYJS0y4oSTx1zIxzhBS986jH2HalSD4YxqUuFaguUM9pEnA_cAEmnbZtxgZFMoz615U9p32WB2apLmQHCOv0MYPCONLmbzMClwv6VGsA4ecjTIWSMBInI6eFJrgeNh6lt3zs3rEcsLogWOyDj3wTV4hGeQ_tKFPoyZ0hMMfyVw==]

- Caesium carbonate - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvLKnrdt7ch_wrnFJ7jWWxTvMJT7dXwQ4oPe1IhrfT1Gwr5_0Iwt8TKRbL8n8k9E88x5JIQTh55GDDvKqXMYAfHsjifYUF4m_WEtcA_z6mbMqRKjs7HMm4D7ePOWgPJr8O-RWVd7c95ps=]

- Caesium doping accelerates the hydration rate of potassium carbonate in thermal energy storage - TNO RESOLVER. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNRepOpPvCBtPhKRkFQXmSc_I6cnJ-Qc1ZZCW7bEiLflDdI_5lMxE8mop-S_PI4AIqVEhq0TT_6xAOdaRLKaORbDCHRxPpY1-rWAJ3Ji-JgK47pWQ92QiRMdprNJIyAs9e1fYeHCRCMsfZM753NEhKEjcH9LvJ-JQvyHE=]